![molecular formula C15H22N6O2 B2753486 8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1326872-31-4](/img/structure/B2753486.png)
8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Description
8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C15H22N6O2 and its molecular weight is 318.381. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of derivatives related to the compound involves various strategies to create structurally diverse molecules. For instance, an orthogonal protection strategy facilitates the synthesis of 2-substituted piperazines from bis-carbamate protected piperazine-2-carboxylic acids, highlighting the versatility of related scaffolds in chemical synthesis (Clark & Elbaum, 2007). Additionally, methods have been developed for synthesizing derivatives of pyrano[3,4-c][1,2,4]triazolo-[4,3-a]pyridine, indicating the compound's utility in creating new tricyclic heterocyclic systems with potential antimicrobial and antitumor activities (Paronikyan et al., 2016).
Biological Activity and Application
The compound and its derivatives show promise in biological applications. For example, certain pyrazoline and pyrazole derivatives exhibit antimicrobial activity, suggesting the potential of these compounds in developing new antibacterial and antifungal agents (Hassan, 2013). Furthermore, the water-soluble derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have been studied as human A₃ adenosine receptor antagonists, highlighting the therapeutic potential of these compounds (Baraldi et al., 2012).
properties
IUPAC Name |
8-[4-(oxan-4-ylamino)piperidin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c22-15-19-18-14-13(16-5-8-21(14)15)20-6-1-11(2-7-20)17-12-3-9-23-10-4-12/h5,8,11-12,17H,1-4,6-7,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICULFXPXHKBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2CCOCC2)C3=NC=CN4C3=NNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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